![molecular formula C8H11N3O2 B6332765 Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 912635-62-2](/img/structure/B6332765.png)

Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

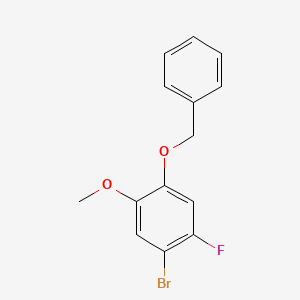

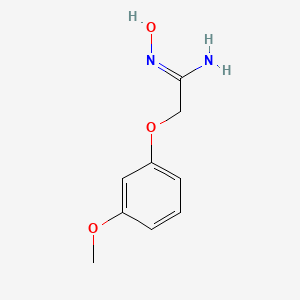

The compound “Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate” belongs to the class of organic compounds known as pyrrolopyrazoles . Pyrrolopyrazoles are compounds containing a pyrrolopyrazole moiety, which consists of a pyrrole ring fused to a pyrazole ring .

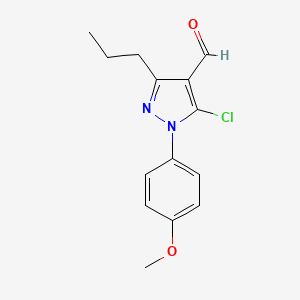

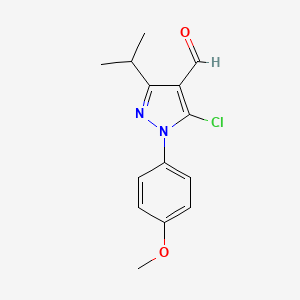

Molecular Structure Analysis

The molecular structure of such compounds typically consists of a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) fused to a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) . The exact structure would depend on the positions of the various substituents on these rings.Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their exact structure. Some general properties might include a high degree of aromaticity, potential hydrogen bonding, and potential dipole-dipole interactions .Scientific Research Applications

Medicinal Applications

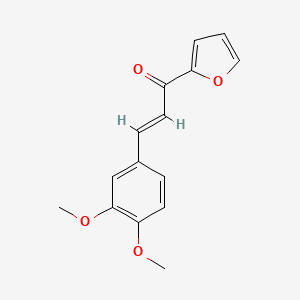

Pyrazoles are considered medicinally significant heterocyclic nuclei that exhibit a widespread spectrum of biological properties . They are found in various therapeutic divisions like antipsychotic CDPPB, anti-inflammatory celecoxib, analgesic difenamizole, anti-obesity drug rimonabant, antidepressant agent fezolamide, and H2-receptor agonist betazole .

Antimicrobial Applications

Pyrazoles have been designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents . They have been effectively commercialized in various forms such as Celecoxib, Rimonabant, Sulfaphenazole, and Penthiopyrad .

Kinase Inhibition

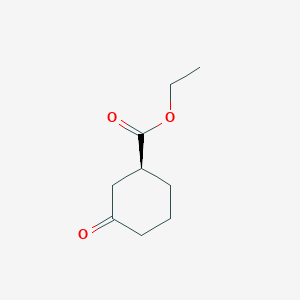

The 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole bicycle derivative has been prepared to target the active site of protein kinases . This application is particularly important in the development of cancer treatments.

Organic Materials

Nitrogen-containing heterocycles like pyrazoles are employed in different applications such as pharmaceuticals, organic materials, and bioactive molecules . They play a key role in the production of various organic materials.

Natural Products

Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, is found in various natural products . Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .

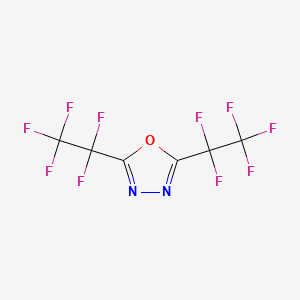

Drug Synthesis

Pyrrolopyrazine moieties are N-containing five-membered ring size heterocycles which constitute a class of molecules especially useful in drug synthesis . They are one of the most investigated classes of compounds because of their broad range of pharmacological properties .

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a derivative of pyrazole, a class of compounds known for their broad range of pharmacological properties .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to a wide spectrum of biological properties .

Biochemical Pathways

Pyrazole derivatives have been found to impact a variety of pathways, contributing to their diverse pharmacological effects .

Result of Action

Given the broad range of biological properties exhibited by pyrazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8(12)7-5-3-9-4-6(5)10-11-7/h9H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUQEUFWBVGZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)